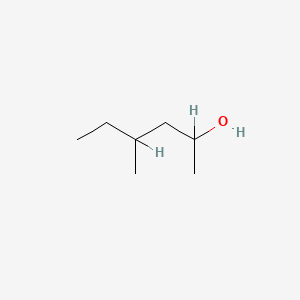

4-Methyl-2-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylhexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6(2)5-7(3)8/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBXUKRWLMPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880737 | |

| Record name | 4-methyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-61-3 | |

| Record name | 2-Hexanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Methyl-2-hexanol (CAS No: 2313-61-3). The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this secondary alcohol. This guide summarizes key quantitative data, outlines general experimental protocols for its synthesis and analysis, and discusses its stereochemical nature. Please note that while this compound is a known chemical entity, extensive research into its biological activities and specific roles in signaling pathways is limited.

Core Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| IUPAC Name | 4-methylhexan-2-ol | [4] |

| CAS Number | 2313-61-3 | [1][2][3] |

| Appearance | Colorless clear liquid (estimated) | [5] |

| Density | 0.816 - 0.817 g/cm³ | [1][2] |

| Boiling Point | 148 - 153 °C at 760 mmHg | [1][5] |

| Melting Point | -30.45 °C (estimated) | [1] |

| Flash Point | 51.6 °C (125.00 °F) TCC (estimated) | [2][5] |

| Solubility in water | 4725 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.055 - 2.20 (estimated) | [5] |

| Vapor Pressure | 1.282 mmHg at 25 °C (estimated) | [5] |

| Refractive Index | 1.418 - 1.422 | [1][2] |

| pKa | 15.28 ± 0.20 (Predicted) | [1] |

Stereoisomerism

A significant feature of this compound is its chirality. The molecule possesses two stereogenic centers at carbons 2 and 4.[4] This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[4] The (2R,4R) and (2S,4S) isomers are one pair of enantiomers, while the (2R,4S) and (2S,4R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other is diastereomeric.[4] It is crucial for researchers to consider that these different stereoisomers may exhibit distinct biological activities and physical properties.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Methyl-2-hexanol, a chiral secondary alcohol. The document details two core methodologies: the Grignard reaction for carbon-carbon bond formation and the reduction of a corresponding ketone. It includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a laboratory setting.

Overview of Synthetic Pathways

This compound can be synthesized through two principal retrosynthetic approaches, each employing common and reliable organic transformations. The choice of pathway often depends on the availability of starting materials.

-

Pathway A: Grignard Reaction: This method involves the nucleophilic addition of a methyl Grignard reagent to 3-methylpentanal (B96236). This approach builds the carbon skeleton by forming a new carbon-carbon bond.

-

Pathway B: Ketone Reduction: This pathway starts with 4-methyl-2-hexanone (B86756) and reduces the carbonyl group to a hydroxyl group using a reducing agent. This method is a functional group interconversion.

The following diagram illustrates the logical relationship between the starting materials and the synthetic pathways.

Data Presentation

This section summarizes the key physical, spectroscopic, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 2313-61-3 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 148 °C (421.15 K) | [2][3] |

| Appearance | Colorless Liquid | N/A |

| IR Spectrum | Available via NIST WebBook | [4] |

| Mass Spectrum | Available via NIST WebBook | [5] |

| 13C NMR Spectrum | Available via ChemicalBook | [6] |

Table 2: Comparison of Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Yield | Purity |

| Grignard Reaction | 3-Methylpentanal | Methylmagnesium bromide, Diethyl ether, H₃O⁺ | 60-80% (representative) | High after distillation |

| Ketone Reduction | 4-Methyl-2-hexanone | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | 60-70% (after recrystallization) | High after purification[7] |

Experimental Protocols

The following are detailed experimental procedures for the two primary synthetic routes.

Method A: Grignard Synthesis from 3-Methylpentanal

This protocol describes the reaction of 3-methylpentanal with methylmagnesium bromide to form this compound.[8][9]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

3-Methylpentanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3-methylpentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure.

-

The general workflow for this Grignard synthesis is depicted in the diagram below.

Method B: Reduction of 4-Methyl-2-hexanone

This protocol details the reduction of 4-methyl-2-hexanone to this compound using sodium borohydride.[10]

Materials:

-

4-Methyl-2-hexanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1M HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In an Erlenmeyer flask, dissolve 4-methyl-2-hexanone (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) to the cooled solution in small portions. The addition is exothermic and may cause bubbling.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 15 minutes, then remove the ice bath and stir for an additional 45 minutes at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding deionized water.

-

Acidify the mixture to a pH of ~6-7 by the dropwise addition of dilute HCl to decompose any remaining borohydride and borate (B1201080) esters.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Further purification can be achieved by distillation if necessary.

-

The workflow for the ketone reduction is shown in the diagram below.

Conclusion

The synthesis of this compound is readily achievable through either a Grignard reaction with 3-methylpentanal or the reduction of 4-methyl-2-hexanone. The Grignard pathway is advantageous for constructing the carbon framework, while the reduction method is a straightforward functional group transformation. Both methods can produce the target alcohol in good yields. The choice of method will ultimately be guided by the availability of starting materials, cost, and the desired scale of the synthesis. Due to the presence of two chiral centers in this compound, these methods will produce a mixture of diastereomers. For stereospecific synthesis, more advanced asymmetric methods would be required.[11]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(2313-61-3) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound | 2313-61-3 | Benchchem [benchchem.com]

4-Methyl-2-hexanol CAS number lookup

An In-depth Technical Guide to 4-Methyl-2-hexanol

CAS Number: 2313-61-3

This technical guide provides a comprehensive overview of this compound, a chiral secondary alcohol of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, established synthetic methodologies, and its applications as a chiral building block in organic synthesis.

Chemical and Physical Properties

This compound, with the CAS number 2313-61-3, is a branched-chain aliphatic alcohol.[1][2][3][4][5] Its structure contains two stereocenters, making it a subject of interest in the field of stereochemistry.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2313-61-3 | [1][2][4] |

| Molecular Formula | C₇H₁₆O | [1][3][4] |

| Molar Mass | 116.20 g/mol | [1][2][3] |

| IUPAC Name | 4-methylhexan-2-ol | [1] |

| Density | ~0.817 g/cm³ | [1][6] |

| Boiling Point | 152.0 to 153.0 °C @ 760 mmHg (est.) | [2] |

| Flash Point | 125.00 °F (51.60 °C) (est.) | [2] |

| Water Solubility | 4725 mg/L @ 25 °C (est.) | [2] |

| logP (Octanol/Water) | 2.055 (est.) | [2] |

| Vapor Pressure | 1.282 mmHg @ 25 °C (est.) | [2] |

Synthesis of this compound

The synthesis of secondary alcohols like this compound is commonly achieved through methods such as the reduction of a corresponding ketone or via a Grignard reaction. The Grignard reaction represents a fundamental and versatile method for C-C bond formation in organic chemistry.[1]

General Synthetic Routes

-

Grignard Reaction : This approach involves the reaction of an appropriate Grignard reagent (an organomagnesium halide) with an aldehyde. For the synthesis of this compound, this would typically involve the reaction of acetaldehyde (B116499) with a Grignard reagent derived from 1-bromo-3-methylpentane, or the reaction of isovaleraldehyde (B47997) (3-methylbutanal) with ethylmagnesium bromide.[7]

-

Reduction of 4-Methyl-2-hexanone : This precursor ketone can be reduced to this compound using various reducing agents. Industrial processes may use heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure.[1]

Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of a secondary alcohol via the Grignard reaction, adapted for the synthesis of this compound from isovaleraldehyde and ethylmagnesium bromide. This reaction must be conducted under anhydrous (dry) conditions as Grignard reagents react with water.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Isovaleraldehyde (3-methylbutanal)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled while hot to prevent moisture ingress. A drying tube (containing CaCl₂) is placed atop the condenser.

-

Magnesium turnings are placed in the flask.

-

A solution of ethyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium. The reaction is initiated, which may be evidenced by bubble formation or a change in color. A small crystal of iodine or gentle heating may be required to start the reaction.

-

Once initiated, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 15-30 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Aldehyde:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of isovaleraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

-

Hydrolysis (Workup):

-

The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride, while stirring vigorously. This step quenches the reaction and hydrolyzes the magnesium alkoxide intermediate.

-

The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether.

-

The organic layers are combined, washed with brine (saturated NaCl solution), and then dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The diethyl ether is removed from the filtrate using a rotary evaporator.

-

The crude this compound product is then purified by fractional distillation under reduced pressure.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the Grignard synthesis of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Research and Drug Development

As a chiral secondary alcohol, this compound serves as a valuable intermediate and building block in organic synthesis.[1]

-

Chiral Building Block : The presence of two stereocenters makes this molecule a useful chiral precursor for the stereoselective synthesis of more complex organic molecules.[1] This is particularly important in pharmaceutical and agrochemical research, where the biological activity of a compound is often dependent on its specific stereochemistry.

-

Stereochemical Studies : Its structure is a good model for investigating how chirality influences physical properties and chemical reactivity. Researchers can use it to study the mechanisms of reactions such as oxidation, esterification, and dehydration, and to understand steric effects in organic reactions.[1]

-

Pheromone Synthesis : Related branched-chain alcohols are components of insect pheromones. For instance, (3S,4S)-4-methyl-3-hexanol is a synergist for the aggregation pheromone of the almond bark beetle.[8] The synthetic methodologies used for this compound are applicable to the synthesis of these biologically active compounds.[1]

-

Broader Context of Branched Alcohols : As a class, branched alcohols are investigated for their potential as biofuels due to their higher energy density and lower hygroscopicity compared to straight-chain alcohols.[1] They are also key intermediates in the chemical industry for producing plasticizers, lubricants, and surfactants.[1]

References

- 1. This compound | 2313-61-3 | Benchchem [benchchem.com]

- 2. This compound, 2313-61-3 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS#:2313-61-3 | Chemsrc [chemsrc.com]

- 7. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 8. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Methyl-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 4-Methyl-2-hexanol, a branched-chain secondary alcohol. While its presence in the biosphere appears to be specific, this document consolidates the current scientific knowledge regarding its sources, with a primary focus on its identification in various meat products. This guide also outlines detailed experimental protocols for the extraction and analysis of this volatile compound and proposes a putative biosynthetic pathway based on established metabolic routes of related molecules. The information is presented to support further research into the biological significance and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound primarily in meat. Its presence is thought to contribute to the overall flavor and aroma profile of cooked meats. The following table summarizes the documented natural occurrences of this compound.

| Natural Source | Matrix | Type of Study | Reference |

| Bovine Meat (Beef) | Cooked Meat | Volatile Compound Profiling | [1][2] |

| Ovine Meat (Lamb) | Fat | Volatile Compound Analysis | [3][4] |

| Porcine Meat (Pork) | Cooked Meat | Volatile Compound Analysis | [5] |

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been explicitly elucidated in the literature, a putative pathway can be proposed based on the known biosynthesis of other branched-chain alcohols in microorganisms and the degradation of branched-chain amino acids.[6][7][8] The proposed pathway initiates from the amino acid leucine.

Experimental Protocols

The following sections detail a composite methodology for the extraction and analysis of this compound from a meat matrix, based on established techniques for volatile compound analysis.[1][5][9]

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from a solid or liquid matrix.

-

Sample Preparation:

-

Excise a representative sample of the meat to be analyzed (e.g., 5 g of cooked beef loin).

-

Mince the sample to increase the surface area for volatile release.

-

Transfer the minced sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (1 mL) to enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

-

Immediately seal the vial with a PTFE-faced silicone septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath set to a temperature that facilitates the release of volatiles without causing significant degradation (e.g., 60°C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for separating and identifying volatile organic compounds.

-

Desorption:

-

Retract the SPME fiber into its needle and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250°C).

-

Extend the fiber to desorb the trapped analytes onto the GC column. The desorption time is typically 2-5 minutes.

-

-

Gas Chromatography:

-

Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/min.

-

Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

-

For quantitative analysis, construct a calibration curve using standards of known concentrations and the internal standard.

-

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Conclusion

This technical guide has synthesized the current understanding of the natural occurrence of this compound, highlighting its presence in various meat products. The provided experimental protocols offer a robust framework for its extraction and analysis, which can be adapted for various research needs. The proposed biosynthetic pathway serves as a hypothetical model to stimulate further investigation into the metabolic origins of this compound. It is important to note that quantitative data on the concentration of this compound in natural sources is currently lacking in the scientific literature, and the proposed biosynthetic pathway is speculative. Future research should focus on quantifying this compound in different matrices, elucidating its precise biosynthetic route, and exploring its potential roles in flavor chemistry and as a semiochemical.

References

- 1. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fat-borne volatiles and sheepmeat odour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of volatile compounds in pork from four different pig breeds using headspace solid‐phase micro‐extraction/gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosensor for branched-chain amino acid metabolism in yeast and applications in isobutanol and isopentanol production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Volatile Profile of Raw Lamb Meat Stored at 4 ± 1 °C: The Potential of Specific Aldehyde Ratios as Indicators of Lamb Meat Quality - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 4-methyl-2-hexanol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of isomeric forms is crucial. This document details the various isomers, their physicochemical properties, and outlines experimental methodologies for their synthesis and separation.

Structural Isomers of Heptanols (C₇H₁₆O)

Alcohols with the molecular formula C₇H₁₆O exist in numerous structural isomeric forms, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms. These variations in structure lead to different physical and chemical properties. The primary, secondary, and tertiary alcohol isomers of heptanol (B41253) are listed below.

Table 1: Structural Isomers of Heptanol (C₇H₁₆O)

| IUPAC Name | Other Names | Boiling Point (°C) | Density (g/cm³) |

| Primary Alcohols | |||

| Heptan-1-ol | n-Heptyl alcohol | 175.8 | 0.8187 |

| 2-Methylhexan-1-ol | 166-167 | 0.825 | |

| 3-Methylhexan-1-ol | 168 | 0.821 | |

| 4-Methylhexan-1-ol | 167-169 | 0.823 | |

| 5-Methylhexan-1-ol | isoheptyl alcohol | 167 | 0.817 |

| 2,2-Dimethylpentan-1-ol | 160-161 | 0.828 | |

| 2,3-Dimethylpentan-1-ol | 165 | 0.834 | |

| 2,4-Dimethylpentan-1-ol | 160-162 | 0.822 | |

| 3,3-Dimethylpentan-1-ol | 169-170 | 0.832 | |

| 3,4-Dimethylpentan-1-ol | 168-170 | ||

| 2-Ethylpentan-1-ol | 163-164 | 0.826 | |

| 3-Ethylpentan-1-ol | 167-168 | ||

| 2,2,3-Trimethylbutan-1-ol | 159-160 | ||

| Secondary Alcohols | |||

| Heptan-2-ol | 160.4 | 0.817 | |

| Heptan-3-ol | 156.3 | 0.819 | |

| Heptan-4-ol | 155 | 0.818 | |

| 2-Methylhexan-3-ol | 155-156 | 0.818 | |

| 3-Methylhexan-2-ol | 155-157 | 0.821 | |

| This compound | 148 | 0.817 | |

| 5-Methylhexan-2-ol | 151-152 | 0.819 | |

| 5-Methylhexan-3-ol | 155 | 0.821 | |

| 2,2-Dimethylpentan-3-ol | 150-151 | 0.827 | |

| 2,4-Dimethylpentan-3-ol | 146-147 | 0.821 | |

| 4,4-Dimethylpentan-2-ol | 149-150 | 0.815 | |

| 2-Ethylpentan-3-ol | 159-161 | ||

| Tertiary Alcohols | |||

| 2-Methylhexan-2-ol | 142-143 | 0.815 | |

| 3-Methylhexan-3-ol | 145-146 | 0.827 | |

| 2,3-Dimethylpentan-2-ol | 145-146 | 0.829 | |

| 2,4-Dimethylpentan-2-ol | 138-139 | 0.813 | |

| 3,3-Dimethylpentan-2-ol | 151-152 | 0.835 | |

| 3-Ethylpentan-3-ol | 141-142 | 0.839 |

Note: Some physical properties for less common isomers may not be readily available.

Stereoisomers of this compound

This compound is a chiral molecule possessing two stereocenters at carbons 2 and 4. This gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four stereoisomers of this compound are:

-

(2R,4R)-4-methyl-2-hexanol

-

(2S,4S)-4-methyl-2-hexanol

-

(2R,4S)-4-methyl-2-hexanol

-

(2S,4R)-4-methyl-2-hexanol

The pairs of enantiomers are (2R,4R) and (2S,4S), and (2R,4S) and (2S,4R). The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Physicochemical Properties of this compound Stereoisomers

While enantiomers share identical physical properties such as boiling point and density in an achiral environment, they differ in their interaction with plane-polarized light. This property is known as optical activity and is measured as specific rotation. Diastereomers have distinct physical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molar Mass | 116.20 g/mol | [1] |

| Boiling Point | 148 °C | [1] |

| Density | 0.8170 g/cm³ | [1] |

| Refractive Index | 1.4220 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methyl-2-hexanone (B86756). This reduction can be achieved using various reducing agents. A non-stereoselective reduction will yield a mixture of all four stereoisomers.

Protocol: Reduction of 4-Methyl-2-hexanone with Sodium Borohydride (B1222165)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-hexanone in a suitable solvent such as methanol (B129727) or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1 or slightly in excess.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride, until the effervescence ceases.

-

Extraction: Extract the product from the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of this compound stereoisomers, can be purified by fractional distillation or column chromatography.

Caption: General workflow for the synthesis of a racemic mixture of this compound stereoisomers.

Chiral Separation of this compound Stereoisomers

The separation of the four stereoisomers of this compound requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used method for this purpose.

General Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector if the alcohol is derivatized).

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as those with cellulose (B213188) or amylose (B160209) derivatives, is often effective for separating chiral alcohols. The selection of the specific column (e.g., Chiralcel® or Chiralpak® series) may require screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The optimal ratio of these solvents needs to be determined empirically to achieve baseline separation of all four stereoisomers.

-

Sample Preparation: Dissolve the mixture of this compound stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, often around 25 °C, to ensure reproducible retention times.

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis: The four stereoisomers will elute at different retention times. The relative peak areas can be used to determine the proportion of each stereoisomer in the mixture.

Caption: A generalized workflow for the chiral separation of this compound stereoisomers using HPLC.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or involvement in signaling pathways of this compound or its individual stereoisomers. While it is a general principle in pharmacology and toxicology that different stereoisomers of a chiral compound can exhibit significantly different biological effects, no such data has been published for this particular molecule. Research on related branched-chain alcohols has explored their potential as biofuels and their toxicological profiles, but this information is not directly applicable to this compound.

Further research would be required to elucidate any potential biological roles of the stereoisomers of this compound. Such studies would likely involve in vitro and in vivo assays to assess their interaction with various biological targets.

Caption: A logical workflow for future research to determine the biological activity of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the structural and stereoisomers of this compound. The existence of numerous structural isomers of C₇H₁₆O highlights the importance of precise nomenclature and characterization. The presence of two chiral centers in this compound results in four distinct stereoisomers, the separation of which requires specialized chiral chromatography techniques. While general methodologies for synthesis and separation are well-established, specific quantitative data for the individual stereoisomers, such as optical rotation, and information on their biological activities are currently lacking in the public domain. This represents a significant data gap and an opportunity for future research in the fields of stereochemistry, analytical chemistry, and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-methylhexan-2-ol (CAS No: 2313-61-3), a secondary alcohol with applications as a solvent and chemical intermediate. The information is compiled for use in research, drug development, and other scientific applications where precise physical data is essential.

Core Physical and Chemical Properties

4-Methylhexan-2-ol is a flammable, colorless liquid.[1] Its molecular structure consists of a seven-carbon chain with a hydroxyl group at the second position and a methyl group at the fourth position.

Table 1: Summary of Quantitative Physical Data for 4-Methylhexan-2-ol

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][4][5][6] |

| Boiling Point | 148 to 153 °C (@ 760 mmHg) | [1][4][7][8] |

| Melting Point | -30.45 °C (estimate) | [1][2][4][9] |

| Density | 0.8170 g/cm³ (@ 25 °C) | [1][2][4][10] |

| Refractive Index | 1.4220 (n20/D) | [1][2][4][10] |

| Vapor Pressure | 1.282 mmHg (@ 25 °C, estimate) | [1][7] |

| Flash Point | 51.6 °C (125 °F, TCC) | [1][7][8] |

| Water Solubility | 4725 mg/L (@ 25 °C, estimate) | [7] |

| Solubility in Organics | Soluble in alcohol | [7] |

| pKa | 15.28 ± 0.20 (Predicted) | [1][2][9] |

| LogP (Octanol/Water) | 2.055 - 2.2 (estimate) | [2][5][6][7] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid alcohol like 4-methylhexan-2-ol.

2.1 Determination of Boiling Point

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves:

-

Apparatus Setup: A small quantity of the alcohol is placed in a distillation flask with a few anti-bumping granules.[11] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature reading on the thermometer will stabilize at the boiling point of the substance.

-

Observation: The constant temperature at which the liquid actively boils and condenses in the condenser is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

2.2 Determination of Density

Density is the mass per unit volume. For a liquid, it is typically determined using a pycnometer or a specific gravity bottle.

-

Measurement of Mass: The empty, clean, and dry pycnometer is weighed. It is then filled with distilled water of a known temperature and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with 4-methylhexan-2-ol at the same temperature and weighed a final time.

-

Calculation: The density of the alcohol is calculated by comparing its mass to the mass of the water, using the known density of water at that temperature.

2.3 Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of substances.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used. The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of 4-methylhexan-2-ol are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read directly from the scale. The measurement is temperature-dependent and is typically reported at 20°C (n20/D).

2.4 Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.[12] For a liquid like 4-methylhexan-2-ol, its solubility in water can be determined as follows:

-

Preparation: A specific volume of water (e.g., 2.0 mL) is placed in a test tube.[13][14]

-

Titration: 4-methylhexan-2-ol is added dropwise to the water while continuously shaking or vortexing the mixture.[13][14]

-

Observation: The endpoint is reached when the alcohol no longer dissolves completely, and the solution becomes cloudy or forms a separate layer. The volume or number of drops of alcohol added is recorded.

-

Classification: The solubility can be qualitatively described (e.g., very soluble, soluble, insoluble) based on the amount dissolved.[13][14] For quantitative measurement, a saturated solution is prepared, equilibrated, and the concentration of the alcohol in the aqueous phase is determined using techniques like gas chromatography.

Workflow and Process Visualization

The logical flow for characterizing a chemical substance involves initial purification followed by a series of analytical tests to determine its physical and structural properties.

Caption: Workflow for the Physical Characterization of 4-Methylhexan-2-ol.

References

- 1. Cas 2313-61-3,4-METHYL-2-HEXANOL | lookchem [lookchem.com]

- 2. 2313-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ▷ InChI Key Database ⚛️ | 4-methylhexan-2-ol [inchikey.info]

- 4. chembk.com [chembk.com]

- 5. (2S,4R)-4-methylhexan-2-ol | C7H16O | CID 92173692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,4S)-4-methylhexan-2-ol | C7H16O | CID 13025087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 2313-61-3 [thegoodscentscompany.com]

- 8. This compound | CAS#:2313-61-3 | Chemsrc [chemsrc.com]

- 9. This compound | 2313-61-3 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 12. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]

- 13. studylib.net [studylib.net]

- 14. scribd.com [scribd.com]

In-Depth Technical Guide on the Biological Activity of 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexanol is a chiral secondary alcohol that has been identified as a key component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. While its biological activity in other contexts remains largely unexplored, its role in insect chemical communication is a subject of interest in the field of chemical ecology and pest management. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its function as a semiochemical. It includes a summary of available quantitative data, detailed experimental protocols for its investigation, and a visualization of the typical workflow for pheromone bioassays. The information presented herein is intended to serve as a valuable resource for researchers investigating insect pheromones and developing novel pest control strategies.

Introduction

This compound (C₇H₁₆O) is a branched-chain alcohol with two stereocenters. Its chemical structure and properties have been characterized, but its biological significance appears to be primarily centered on its role as an insect pheromone. Specifically, it acts as a synergist in the aggregation pheromone blend of the almond bark beetle, Scolytus amygdali, a significant pest of stone fruit trees. This guide will delve into the specifics of this pheromonal activity, outlining the experimental evidence and methodologies used to elucidate its function.

Pheromonal Activity in Scolytus amygdali

The primary established biological role of this compound is as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. It works in concert with the main pheromone component, (3S,4S)-4-methyl-3-heptanol, to attract both male and female beetles to a host tree, facilitating mass attack and colonization.

Quantitative Data

Direct quantitative data for the biological activity of this compound in isolation is limited in the available literature. Most studies have focused on its synergistic effect when combined with the primary pheromone component. The following table summarizes the key findings from field trapping experiments.

| Pheromone Componets | Target Insect | Assay Type | Key Findings | Citation |

| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol | Scolytus amygdali | Field Trapping | The combination of these two compounds was found to be attractive to the almond bark beetle. | [1] |

| (3S,4S)-4-methyl-3-heptanol | Scolytus amygdali | Field Trapping | Attracted beetles, but the combination with the synergist was more effective. | [1] |

| (3R,4S)- and (3R,4R)-4-methyl-3-heptanols | Scolytus amygdali | Field Trapping | These stereoisomers were found to be inhibitory to beetle attraction. | [1] |

Note: While this compound is identified as a component, quantitative data often refers to the structurally similar 4-methyl-3-hexanol in the context of synergistic effects with 4-methyl-3-heptanol. Further research is needed to isolate and quantify the specific contribution of this compound.

Experimental Protocols

The investigation of insect pheromones like this compound involves a combination of electrophysiological and behavioral assays. The following are detailed methodologies for key experiments.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

Objective: To determine if Scolytus amygdali antennae are responsive to this compound.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

-

Inert gas (e.g., nitrogen or helium)

-

Volatiles collected from Scolytus amygdali or synthetic this compound standard

-

Live, healthy Scolytus amygdali beetles

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a live beetle. The base and tip of the antenna are placed in contact with two electrodes containing a saline solution, completing an electrical circuit.

-

GC Separation: The volatile sample (either a natural extract or a synthetic standard) is injected into the GC. The different compounds in the sample are separated based on their boiling points and polarity as they pass through the GC column.

-

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to the FID for chemical detection, while the other is directed over the prepared insect antenna.

-

Data Recording: The signals from both the FID and the EAG are recorded simultaneously. A peak in the EAG recording that coincides with a peak in the FID chromatogram indicates that the insect's antenna is responding to that specific compound.

Olfactometer Bioassay

This behavioral assay is used to determine whether an insect is attracted to, repelled by, or indifferent to a specific odor.

Objective: To assess the behavioral response of Scolytus amygdali to this compound.

Materials:

-

Y-tube or four-arm olfactometer

-

Purified, humidified air source

-

Flow meters

-

Odor sources (e.g., filter paper treated with synthetic this compound in a solvent)

-

Control (solvent only)

-

Live, healthy Scolytus amygdali beetles

Protocol:

-

Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant flow of purified and humidified air is passed through each arm of the olfactometer.

-

Odor Introduction: The odor source (filter paper with this compound) is placed in one arm of the olfactometer, and the control (filter paper with solvent only) is placed in another arm.

-

Insect Release: A single beetle is introduced at the downwind end of the olfactometer.

-

Observation: The beetle's movement is observed for a set period. The amount of time the beetle spends in each arm and the first choice it makes are recorded.

-

Data Analysis: The data from multiple trials are statistically analyzed to determine if there is a significant preference for the arm containing this compound compared to the control arm.

Wind Tunnel Bioassay

This assay provides a more realistic simulation of an insect's flight behavior in response to an odor plume.

Objective: To observe the upwind flight and source-locating behavior of Scolytus amygdali in response to this compound.

Materials:

-

Wind tunnel

-

Controlled airflow system

-

Odor dispenser (e.g., a rubber septum impregnated with this compound)

-

Release platform for the insect

-

Video recording equipment

Protocol:

-

Setup: The wind tunnel is set up with a laminar airflow of a specific velocity. The odor dispenser is placed at the upwind end of the tunnel.

-

Insect Release: A single beetle is placed on the release platform at the downwind end of the tunnel.

-

Observation: The beetle's flight path is recorded as it flies upwind towards the odor source. Key behaviors to note include take-off, oriented flight, casting (zigzagging flight), and landing on or near the odor source.

-

Data Analysis: The percentage of beetles exhibiting each behavior is calculated. The flight parameters (e.g., speed, turning angle) can also be analyzed from the video recordings.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification and bioassay of insect pheromones like this compound.

Conclusion and Future Directions

The current body of scientific literature primarily identifies this compound as a synergistic component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. While its role in insect chemical communication is established, there is a notable lack of quantitative data on its individual activity and the specific molecular mechanisms underlying its perception by insects. Future research should focus on elucidating the dose-response relationship of this compound in both electrophysiological and behavioral assays. Furthermore, studies aimed at identifying the specific olfactory receptors and signaling pathways involved in its detection would provide a more complete understanding of its biological activity. Such knowledge would be invaluable for the development of more targeted and effective pest management strategies. Beyond its role as a pheromone, the broader biological activities of this compound remain an open area for investigation.

References

An In-depth Technical Guide to 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Methyl-2-hexanol, a chiral secondary alcohol with applications in chemical synthesis and potential roles in insect chemical communication. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities, presenting the information in a structured format for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| Density | 0.816 g/cm³ | [1] |

| Boiling Point | 152.7 °C at 760 mmHg | [1][2] |

| Flash Point | 51.6 °C | [1][2] |

| Water Solubility | 4725 mg/L at 25 °C (estimated) | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.803 - 2.055 (estimated) | [1][2] |

| Refractive Index | 1.418 | [1] |

Stereochemistry

This compound possesses two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific stereoisomer can significantly influence its biological activity.

Spectroscopic Data

The structural identification of this compound relies on various spectroscopic techniques.

| Spectroscopy | Key Features | Source |

| ¹³C NMR | Provides information on the carbon skeleton. | [1] |

| Infrared (IR) | Shows a characteristic broad absorption for the O-H stretch of the alcohol group. | |

| Mass Spectrometry (MS) | The mass spectrum can be used to determine the molecular weight and fragmentation pattern. | [1][3] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two primary methods involve the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction

A common and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For instance, the reaction of isovaleraldehyde (B47997) with methylmagnesium bromide, followed by an acidic workup, yields this compound.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of isovaleraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

Extraction and Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.[4][5][6]

Caption: Grignard synthesis of this compound.

Reduction of 4-Methyl-2-hexanone (B86756)

Another straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methyl-2-hexanone.

Experimental Protocol: Reduction of 4-Methyl-2-hexanone with Sodium Borohydride (B1222165) (General Procedure)

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-methyl-2-hexanone in a suitable solvent, such as methanol (B129727) or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. The reaction is typically stirred for a few hours at room temperature.

-

Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is evaporated. The resulting this compound can be purified by distillation.[7][8]

Caption: Synthesis of this compound via reduction.

Biological Activity

Pheromonal Activity

Branched-chain alcohols, including isomers of 4-methyl-hexanol, are known to function as insect pheromones. Specifically, certain stereoisomers of 4-methyl-3-hexanol act as aggregation pheromones in bark beetles and trail pheromones in ants.[9][10] For instance, (3S,4S)-4-methyl-3-heptanol is a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, and its activity is synergized by (3S,4S)-4-methyl-3-hexanol.[9] While direct evidence for this compound is less common, its structural similarity to known pheromones suggests a potential role in insect chemical communication.

Experimental Protocol: Electroantennography (EAG) for Pheromone Detection (General Procedure)

-

Antenna Preparation: An antenna is excised from the head of the insect and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Odorant Delivery: A purified air stream is passed over the antenna. A pulse of air carrying the test compound (e.g., a specific stereoisomer of this compound) is injected into the airstream.

-

Signal Recording: The change in electrical potential across the antenna in response to the odorant is recorded as an EAG response. The amplitude of the response indicates the sensitivity of the antennal receptors to the compound.[11][12][13][14]

Experimental Protocol: Behavioral Assay in an Olfactometer (General Procedure)

-

Apparatus: A Y-tube or four-arm olfactometer is used. A constant flow of purified air is passed through each arm.

-

Odor Introduction: The test compound is introduced into the airflow of one arm, while the other arm(s) contain a solvent control.

-

Insect Response: An insect is released at the base of the olfactometer, and its choice of arm is recorded. A statistically significant preference for the arm containing the test compound indicates an attractive behavioral response.[15][16][17][18]

References

- 1. This compound | C7H16O | CID 123156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2313-61-3 [thegoodscentscompany.com]

- 3. Identification of Pheromone Components [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]

- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 8. Khan Academy [khanacademy.org]

- 9. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Odor discrimination using insect electroantennogram responses from an insect antennal array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ento.psu.edu [ento.psu.edu]

- 13. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 14. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral assays for studies of host plant choice and adaptation in herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Elusive Scent: The Uncharted Territory of 4-Methyl-2-hexanol in Insect Communication

Despite extensive investigation into the chemical ecology of insects, a comprehensive scientific account detailing the discovery and characterization of 4-Methyl-2-hexanol as a primary semiochemical remains conspicuously absent from publicly available research. While the field of chemical ecology has successfully identified and elucidated the roles of a vast array of structurally similar compounds, this compound appears to be a molecule whose significance in insect communication is yet to be discovered or is not prominently documented.

This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a technical overview of this compound's role as a semiochemical. However, a thorough review of scientific literature and chemical ecology databases reveals no specific peer-reviewed studies that identify this compound as a key pheromone or allelochemical in any insect species. Consequently, the core requirements of this guide—presenting quantitative data from behavioral and electrophysiological assays, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the lack of foundational research on this particular compound.

While the role of this compound as a semiochemical is not established, the scientific community has extensively studied closely related isomers and analogues, offering valuable insights into the structure-activity relationships of branched-chain alcohols in insect communication.

The Prominence of Related Compounds: A Case of Mistaken Identity?

Research has frequently highlighted the importance of other methyl-branched hexanols and heptanols as critical components of insect pheromones. For instance, 4-methyl-3-hexanol and 4-methyl-3-heptanol are well-documented aggregation pheromones for several species of bark beetles (Coleoptera: Scolytidae) and have been the subject of numerous studies detailing their identification, synthesis, and behavioral effects.

Notably, a study on the almond bark beetle, Scolytus amygdali, identified (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. Field tests demonstrated that this compound, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was attractive to the beetles.[1] This underscores the specificity of insect olfactory systems, where even a slight change in the position of a hydroxyl or methyl group can drastically alter or eliminate biological activity.

Furthermore, research into the olfactory receptors of the noctuid moth Spodoptera littoralis explored the activity of various compounds. While this study tested 4-methyl-2-pentanol , a compound with a similar structure, it did not investigate this compound.[2]

Methodologies for Semiochemical Discovery: A Path Forward

The discovery and characterization of a novel semiochemical like this compound would typically follow a well-established scientific workflow. This process is crucial for unequivocally linking a chemical compound to a specific behavioral response in an insect.

Experimental Workflow for Semiochemical Identification

The logical progression from identifying a potential semiochemical to confirming its biological activity is outlined below. This workflow represents the standard methodology in chemical ecology.

Figure 1. A generalized workflow for the discovery and validation of an insect semiochemical.

Experimental Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is fundamental for separating and identifying volatile compounds from an insect or plant extract. The gas chromatograph separates the compounds based on their physicochemical properties, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for its identification by comparing it to a spectral library.

-

Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to a specific odorant. An active compound will elicit a depolarization of the antennal neurons, which is recorded as a voltage change. When coupled with a gas chromatograph (GC-EAD), this method can pinpoint which compounds in a complex mixture are biologically active.

-

Behavioral Assays: These experiments are designed to observe and quantify an insect's behavioral response to a chemical stimulus. Common laboratory assays include olfactometers (Y-tube or four-arm), which give the insect a choice between different odor sources. Field trials often involve baited traps to test the attractiveness of a compound under natural conditions.

The Unwritten Chapter of this compound

While the search for the discovery of this compound as a semiochemical has been unfruitful, it does not definitively mean it plays no role in the intricate world of insect communication. It is possible that it exists as a minor, yet significant, component of a complex pheromone blend that has yet to be fully deciphered. It may also be a semiochemical for a less-studied or obscure insect species.

The absence of data highlights a potential area for future research. The application of modern analytical techniques, such as high-resolution mass spectrometry and advanced electrophysiological methods, to a wider range of insect species could yet reveal a semiochemical role for this compound.

For now, this molecule remains an enigma in the field of chemical ecology. The comprehensive technical guide originally envisioned cannot be written until the foundational discoveries are made. The scientific community awaits the research that will finally elucidate the story of this compound and its place in the chemical language of insects.

References

- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 4-Methyl-2-hexanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Methyl-2-hexanol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailing experimental protocols for key measurements, and offering visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

This compound, a secondary alcohol with the chemical formula C7H16O, possesses a range of thermodynamic and physical properties crucial for its application in various scientific and industrial contexts.[1] These properties are summarized below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H16O | [1][2][3][4][5] |

| Molecular Weight | 116.20 g/mol | [1][2][4][5][6][7] |

| Appearance | Colorless clear liquid (est.) | [6] |

| CAS Number | 2313-61-3 | [1][2][3][4][5][6][7][8] |

Thermodynamic Properties

| Property | Value | Units | Conditions | Source |

| Boiling Point | 152.00 to 153.00 | °C | @ 760.00 mm Hg (est.) | [6] |

| 152.7 | °C | @ 760 mmHg | ||

| 148 | °C | [1][9] | ||

| 421.15 to 425.15 | K | [2][10] | ||

| Melting Point | -30.45 (estimate) | °C | [1][9] | |

| Density | 0.816 | g/cm³ | ||

| 0.8170 | [1][9] | |||

| Vapor Pressure | 1.282000 | mmHg | @ 25.00 °C (est.) | [6] |

| 1.28 | mmHg | @ 25°C | [1] | |

| Flash Point | 125.00 (51.60) | °F (°C) | TCC (est.) | [6] |

| 51.6 | °C | [1] | ||

| pKa | 15.28±0.20 | (Predicted) | [1][3][9] | |

| Refractive Index | 1.418 | |||

| 1.4220 | [1][9] | |||

| Water Solubility | 4725 | mg/L | @ 25 °C (est.) | [6] |

| logP (o/w) | 2.055 (est.) | [6] | ||

| 1.80340 |

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical and thermochemical data for this compound, which includes properties such as normal boiling temperature, critical temperature, critical pressure, and heat capacity as a function of temperature.[11][12]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. While specific experimental details for this compound are not extensively published in readily available literature, general and well-established protocols for alcohols are applicable.

Determination of Enthalpy of Combustion

The enthalpy of combustion, a critical thermodynamic parameter, is determined experimentally using calorimetry. A common method involves a bomb calorimeter.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Oxygen Pressurization: The bomb is filled with pure oxygen to a high pressure to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.

-

Calculation: The heat released by the combustion of the alcohol is absorbed by the water and the calorimeter. By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid) and the temperature change, the enthalpy of combustion of the alcohol can be calculated.[13][14]

To enhance accuracy, it is crucial to minimize heat loss to the surroundings by using well-insulated calorimeters and applying corrections for any heat exchange.[13]

References

- 1. Cas 2313-61-3,this compound | lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 2313-61-3 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 2313-61-3 [thegoodscentscompany.com]

- 7. This compound (CAS 2313-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 2313-61-3 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound [webbook.nist.gov]

- 11. WTT- Under Construction Page [wtt-pro.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

In-Depth Technical Guide: Safety and Handling of 4-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and comprehensive safety information.

Introduction

4-Methyl-2-hexanol (CAS No. 2313-61-3) is a branched-chain aliphatic alcohol. Its structural features and chemical properties necessitate a thorough understanding of its potential hazards and the implementation of appropriate safety protocols in a laboratory or industrial setting. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][3] |

| Appearance | Colorless, clear liquid | [4] |

| Boiling Point | 152.7 °C at 760 mmHg | [1] |

| Melting Point | -30.45 °C (estimate) | [2] |

| Flash Point | 51.6 °C | [1][4] |

| Density | 0.816 g/cm³ | [1] |

| Vapor Pressure | 1.28 mmHg at 25 °C | [1] |

| Water Solubility | 4725 mg/L at 25 °C (estimated) | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.80340 | [1] |

| Refractive Index | 1.418 | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a flammable liquid.

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

Note: While some sources did not find GHS classification information, the flammability is a consistently reported hazard.[4][5][6]

Toxicological Data

Toxicity Data for 4-Methyl-2-pentanol (CAS No. 108-11-2) - For Reference Only

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2260 mg/kg bw | [7] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 2870 mg/kg bw | [7] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >16 mg/L (4 hours) | [7] |

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following is a summary of a key experimental protocol relevant to assessing the acute oral toxicity of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To identify the dose of a substance that causes signs of toxicity without causing mortality.

Methodology:

-

Sighting Study: A single animal is dosed at a level expected to produce some signs of toxicity. The starting dose is selected based on available information on structurally related compounds.

-

Main Study:

-

Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally by gavage.

-

Animals are fasted before dosing.

-